molecular formula C16H14N2O2 B5881957 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No. B5881957
M. Wt: 266.29 g/mol
InChI Key: IXCFRXLTSPTLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione, also known as Cridanimod, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been studied for its potential applications in various fields, including scientific research, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to inhibit the phosphorylation and degradation of IκBα, which is a negative regulator of NF-κB. This leads to the suppression of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. It has also been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione in lab experiments is its well-characterized chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. Additionally, 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione and its effects on various signaling pathways. Finally, there is potential for the development of novel derivatives of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione with improved solubility and efficacy.

Synthesis Methods

2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with 2-aminobenzamide, followed by the reduction of the resulting imine with sodium borohydride and the oxidation of the intermediate with potassium permanganate. This synthesis method has been successfully optimized and can yield high purity and yield of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione.

Scientific Research Applications

2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In particular, 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been studied for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.

properties

IUPAC Name

6-(dimethylamino)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17(2)18-15(19)11-7-5-9-3-4-10-6-8-12(16(18)20)14(11)13(9)10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCFRXLTSPTLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)C2=C3C(=CC=C4C3=C(CC4)C=C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione

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